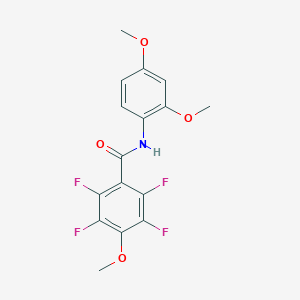![molecular formula C17H13Cl2N3O3S B251050 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B251050.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide, commonly known as ADAM-17 inhibitor, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. ADAM-17 is a transmembrane protein that plays a crucial role in the shedding of various cell surface proteins, including cytokines, growth factors, and receptors. The inhibition of ADAM-17 has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. In
科学研究应用
ADAM-17 inhibitor has been extensively studied for its potential applications in the field of scientific research. It has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. ADAM-17 plays a crucial role in the shedding of various cell surface proteins, including cytokines, growth factors, and receptors. The inhibition of ADAM-17 has been shown to reduce the release of these proteins, leading to a decrease in inflammation and tumor growth.
作用机制
ADAM-17 inhibitor works by binding to the active site of ADAM-17, preventing its enzymatic activity. ADAM-17 is a metalloprotease that cleaves various cell surface proteins, including cytokines, growth factors, and receptors. The inhibition of ADAM-17 leads to a decrease in the release of these proteins, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
ADAM-17 inhibitor has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of various cytokines, growth factors, and receptors, leading to a decrease in inflammation and tumor growth. ADAM-17 inhibitor has also been shown to reduce the migration and invasion of cancer cells, leading to a decrease in metastasis. Additionally, ADAM-17 inhibitor has been shown to have neuroprotective effects in various neurological disorders.
实验室实验的优点和局限性
ADAM-17 inhibitor has various advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential applications in the field of scientific research. It has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, one of the limitations is that it can be toxic at high concentrations, which can affect the interpretation of experimental results. Additionally, the specificity of ADAM-17 inhibitor for ADAM-17 can be a limitation, as it may cross-react with other metalloproteases.
未来方向
There are various future directions for the research on ADAM-17 inhibitor. One of the directions is to explore its potential applications in the treatment of various cancers, including breast cancer, lung cancer, and pancreatic cancer. Another direction is to investigate its potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, the development of more specific and potent ADAM-17 inhibitors can be a future direction for drug development. Finally, the investigation of the combination therapy of ADAM-17 inhibitor with other drugs can also be a future direction for the treatment of various diseases.
合成方法
The synthesis of ADAM-17 inhibitor involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 6-amino-1,3-benzothiazole and acetic anhydride. The resulting product is purified by column chromatography to obtain ADAM-17 inhibitor in a high yield.
属性
分子式 |
C17H13Cl2N3O3S |
|---|---|
分子量 |
410.3 g/mol |
IUPAC 名称 |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-8(23)20-10-3-4-13-14(7-10)26-17(21-13)22-16(24)11-5-9(18)6-12(19)15(11)25-2/h3-7H,1-2H3,(H,20,23)(H,21,22,24) |
InChI 键 |
IMJBJPVXAGYUHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3OC)Cl)Cl |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B250970.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B250971.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B250972.png)
![Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-](/img/structure/B250973.png)
![Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro-](/img/structure/B250974.png)
![5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B250975.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B250978.png)
![N-(2,6-dimethoxybenzoyl)-N'-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B250979.png)
![2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B250980.png)
![3-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250981.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)
